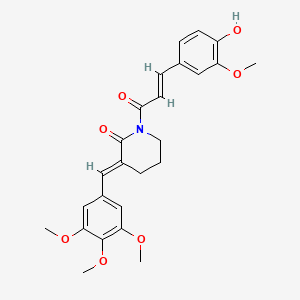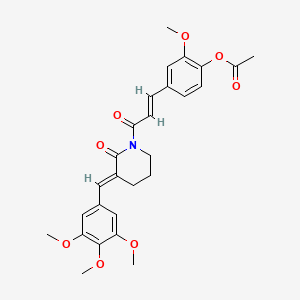
Unii-TY9R7N6MS5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBI-166 is a riminophenazine compound developed as a potential treatment for tuberculosis. It was identified through a lead optimization effort by the TB Alliance in partnership with the Institute of Materia Medica, Chinese Academy of Medical Sciences, and Peking Union Medical College. The goal was to create a compound with improved physicochemical and pharmacokinetic properties compared to clofazimine, another riminophenazine drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBI-166 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and crystallization .
Industrial Production Methods
Industrial production of TBI-166 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
TBI-166 undergoes various chemical reactions, including:
Oxidation: TBI-166 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: TBI-166 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of TBI-166. Substitution reactions can result in compounds with different functional groups replacing the original ones .
Scientific Research Applications
TBI-166 has shown significant potential in scientific research, particularly in the field of tuberculosis treatment. It has demonstrated more potent anti-tuberculosis activity than clofazimine in both in vitro and animal experiments. TBI-166 has been assessed for pharmacological interactions with several anti-tuberculosis drugs, including isoniazid, rifampin, bedaquiline, pretomanid, linezolid, and pyrazinamide .
In addition to its use in tuberculosis research, TBI-166’s unique properties make it a valuable compound for studying drug resistance mechanisms, optimizing treatment regimens, and exploring new therapeutic approaches for drug-resistant tuberculosis .
Mechanism of Action
TBI-166 exerts its effects by inducing the accumulation of reactive oxygen species within Mycobacterium tuberculosis cells. This leads to oxidative stress and damage to bacterial components, ultimately resulting in the bactericidal activity of the compound. The mechanism is similar to that of clofazimine, but TBI-166 has been optimized to reduce side effects such as skin discoloration .
Comparison with Similar Compounds
Similar Compounds
Clofazimine: A riminophenazine compound used to treat leprosy and tuberculosis. It has a long half-life and can cause skin discoloration.
Bedaquiline: An anti-tuberculosis drug that targets the ATP synthase enzyme in Mycobacterium tuberculosis.
Pretomanid: A nitroimidazole compound used in combination with other drugs to treat drug-resistant tuberculosis.
Uniqueness of TBI-166
TBI-166 stands out due to its improved physicochemical and pharmacokinetic properties compared to clofazimine. It has shown more potent anti-tuberculosis activity and fewer side effects, making it a promising candidate for tuberculosis treatment. Additionally, TBI-166’s ability to induce reactive oxygen species accumulation provides a unique mechanism of action that contributes to its efficacy .
Properties
CAS No. |
1353734-12-9 |
|---|---|
Molecular Formula |
C32H30F3N5O3 |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
3-(4-methoxycyclohexyl)imino-N-(2-methoxypyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]phenazin-2-amine |
InChI |
InChI=1S/C32H30F3N5O3/c1-41-22-13-9-20(10-14-22)37-27-19-30-28(18-26(27)39-25-7-5-17-36-31(25)42-2)38-24-6-3-4-8-29(24)40(30)21-11-15-23(16-12-21)43-32(33,34)35/h3-8,11-12,15-20,22,39H,9-10,13-14H2,1-2H3 |
InChI Key |
GUSGYHIQYWRCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)OC(F)(F)F)C=C2NC6=C(N=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


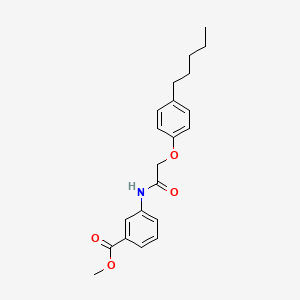
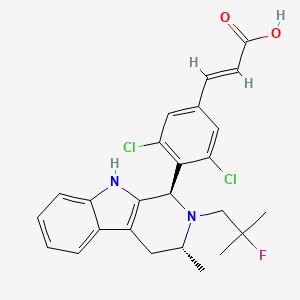
![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)
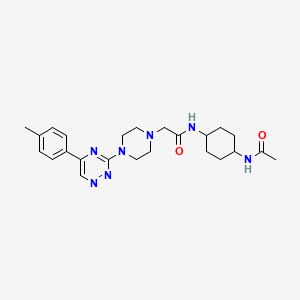
![N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride](/img/structure/B10854900.png)
![4-[4-[(3-Aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one](/img/structure/B10854903.png)
![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride](/img/structure/B10854910.png)
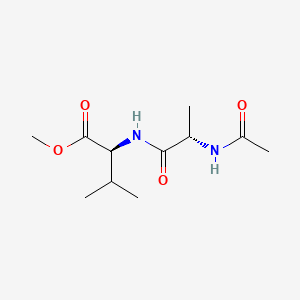
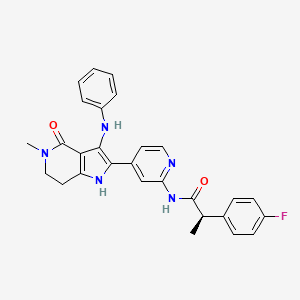


![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)
